molecular formula C13H20BrN3O2 B1376502 tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1211876-26-4

tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B1376502
CAS RN: 1211876-26-4
M. Wt: 330.22 g/mol
InChI Key: HZVCWGMCTPAYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H20BrN3O2 . It is related to a class of compounds known as pyrazoles, which are considered privileged scaffolds in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrazole ring with adjacent nitrogen atoms, a piperidine ring, and a tert-butyl ester group .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not detailed in the retrieved sources. Pyrazoles, in general, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 344.25 . It is a powder at room temperature . The InChI code is 1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-7-4-11(5-8-17)10-18-9-6-12(15)16-18/h6,9,11H,4-5,7-8,10H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as an Intermediate for Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of many biologically active compounds, including crizotinib. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, and is characterized by a yield of about 49.9% (Kong et al., 2016).

  • Formation of Title Compound with Pyrazole Ring : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, featuring a pyrazole ring that forms a dihedral angle with the piperidine ring (Richter et al., 2009).

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : This compound is used in the synthesis of acetyl-CoA carboxylase inhibitors. Key steps include a regioselective pyrazole alkylation and a Parham-type cyclization to furnish the desired spirolactam (Huard et al., 2012).

  • Intermediate for Anticancer Drugs : It is a significant intermediate for small molecule anticancer drugs, synthesized from commercially available piperidin-4-ylmethanol through a multi-step process including nucleophilic substitution and oxidation reactions (Zhang et al., 2018).

Chemical Reactions and Synthesis Techniques

  • Regioselectivity in Synthesis : The synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the influence of reaction media and regioselectivity in the formation of pyrazole derivatives (Martins et al., 2012).

  • Synthesis of 5-Amino-3-Aryl-1-(tert-Butyl)-1H-Pyrazole-4-Carboxamides : A novel route for synthesizing this compound class has been developed, allowing more versatile synthesis than previously possible (Bobko et al., 2012).

  • Asymmetric Synthesis of Nociceptin Antagonists : An efficient and practical asymmetric synthesis method has been developed for derivatives of this compound, proving applicable for large-scale operations (Jona et al., 2009).

  • Synthesis of Piperazine Derivatives : The synthesis process for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, involves acylation, sulfonation, and substitution (Wang et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(3-bromopyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-10(5-8-16)17-9-6-11(14)15-17/h6,9-10H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVCWGMCTPAYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (0.837 g, 3.00 mmol), 3-bromo-1H-pyrazole (0.441 g, 3.02 mmol), and cesium carbonate (2.94 g, 9.02 mmol) in DMF (10 mL) stirred for 5 h at 100° C. The reaction mixture was cooled to room temperature and poured ethyl acetate (50 mL). The mixture was washed with water (3×10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue purified via column chromatography on silica gel (eluting with 10% dichloromethane/methanol to afford tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (0.25 g, 25%) as a white solid. MS (ESI, pos. ion) m/z 330, 332 [M+H]+.
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.